molecular formula C15H13ClN4O2S B2806745 Ethyl 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate CAS No. 893921-49-8

Ethyl 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate

Cat. No.: B2806745
CAS No.: 893921-49-8
M. Wt: 348.81
InChI Key: FCVNAAMNFRDOGQ-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate is a useful research compound. Its molecular formula is C15H13ClN4O2S and its molecular weight is 348.81. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

A notable application of similar compounds involves their evaluation as antimicrobial and anticancer agents. Research on novel pyrazole derivatives, including structures related to the requested compound, has demonstrated promising anticancer activity against certain cell lines, exceeding the efficacy of reference drugs like doxorubicin. Additionally, these compounds have shown considerable antimicrobial properties, highlighting their potential in addressing various bacterial and fungal infections. The synthesis of these derivatives often starts from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, indicating a methodological relevance to the requested compound. Such studies underscore the potential of these compounds in developing new therapeutic agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).

Enzymatic Activity Enhancement

Another area of interest is the modification of enzymatic activity, where compounds structurally related to Ethyl 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate have been synthesized and assessed for their impact on cellobiase activity. This research path opens up possibilities for industrial applications, particularly in the bioconversion processes and the enhancement of enzymatic reactions. The chemical modifications leading to these compounds involve reactions with ethyl chloroacetate, demonstrating the compound's versatility as a precursor in synthesizing biochemically active molecules (Mohamed Abd, Gawaad Awas, 2008).

Heterocyclic Compound Synthesis

The compound is also significant in the synthesis of heterocyclic compounds, which are crucial in various fields of chemistry and pharmacology. The ability to incorporate pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate into complex heterocyclic structures paves the way for creating new materials with potential applications in drug discovery, material science, and as intermediates in organic synthesis. This exploration includes the development of novel pyrazolopyrimidines derivatives, highlighting the compound's utility in synthesizing diverse heterocyclic frameworks (A. Rahmouni et al., 2016).

Properties

IUPAC Name

ethyl 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S/c1-2-22-13(21)8-23-15-12-7-19-20(14(12)17-9-18-15)11-5-3-4-10(16)6-11/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVNAAMNFRDOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.